molecular formula C14H22ClN3O2 B595315 hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride CAS No. 1307233-93-7

hexyl aMino(4-aMinophenyl)MethylenecarbaMate hydrochloride

Cat. No.: B595315
CAS No.: 1307233-93-7
M. Wt: 299.799
InChI Key: YEHXBSOVEPWPSD-UHFFFAOYSA-N
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Description

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79638. It is known for its role as an impurity in the antithrombotic drug Dabigatran Etexilate, which is a nonpeptide direct thrombin inhibitor .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde in the presence of a suitable solvent such as methanol or DMSO. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Hexyl isocyanate
  • 4-Aminobenzaldehyde
  • Dabigatran Etexilate

Uniqueness

Hexyl amino(4-aminophenyl)methylenecarbamate hydrochloride is unique due to its specific structure and role as an impurity in Dabigatran Etexilate. Its chemical properties and reactivity distinguish it from other similar compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXBSOVEPWPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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